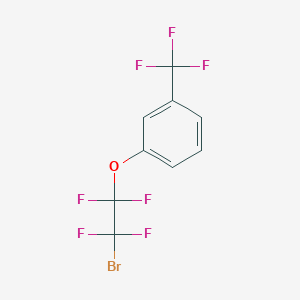

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This compound's synthesis can involve various organometallic reactions and bromination techniques. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the versatility of brominated precursors in organometallic synthesis (Porwisiak & Schlosser, 1996). Similarly, direct fluorination techniques can also be employed for synthesizing related compounds, demonstrating the adaptability of fluorination reactions in generating complex fluorinated benzene derivatives (Zhao et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene, such as 1,3,5-tris(trifluoromethyl)benzene, has been extensively studied. Investigations using gas-phase electron diffraction and quantum chemical calculations reveal significant deviations in the carbon ring due to the electron-withdrawing effects of the fluorinated groups, highlighting the impact of substituents on the molecular geometry of benzene derivatives (Kolesnikova et al., 2014).

Chemical Reactions and Properties

The presence of bromo- and trifluoromethyl groups in such compounds facilitates a range of chemical reactions. For example, brominated benzene derivatives are foundational in organometallic chemistry for creating magnesium, lithium, and copper intermediates, which can then be utilized in further synthetic applications (Porwisiak & Schlosser, 1996). These reactions underscore the chemical reactivity and versatility of bromo- and trifluoromethyl-substituted benzene compounds.

Wissenschaftliche Forschungsanwendungen

Organometallic Synthesis Applications

- 1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile material for organometallic synthesis. Researchers have demonstrated its effectiveness in synthesizing a range of synthetically useful reactions through intermediates such as phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Development of Aryne Routes and Naphthalenes

- The compound plays a crucial role in developing arynes, as evidenced by the generation of 1,2-dehydro-(trifluoromethoxy)benzene from its bromo precursors. These arynes have been used to synthesize various naphthalenes and naphthols through [4+2] cycloaddition reactions, highlighting the compound's significance in aromatic chemistry (Schlosser & Castagnetti, 2001).

Metalation and Regioselectivity Studies

- Studies on chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes have shown that they undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This process highlights the compound's role in understanding and controlling regioselectivity in organic synthesis (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds

- The research on functionalized 1,2-bis(trimethylsilyl)benzenes, starting from bromo precursors, illustrates the compound's utility in synthesizing luminescent materials and Lewis acid catalysts. This application extends its use beyond simple organic synthesis to materials science and catalysis (Reus et al., 2012).

Fluorination and Complex Formation Studies

- The compound's derivatives have been used in fluorination studies, such as the direct fluorination of dibromovinyl derivatives, demonstrating its utility in creating novel organofluorine compounds with potential applications in medicinal chemistry and material science (Zhao, Ming, Tang, & Zhao, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF7O/c10-8(14,15)9(16,17)18-6-3-1-2-5(4-6)7(11,12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRJMHVKLNYXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)